Cas no 951950-35-9 (tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate)

Technical Introduction: tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate is a protected intermediate widely utilized in organic synthesis, particularly in peptide coupling and heterocycle formation. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group, which ensures selective deprotection under mild acidic conditions, and a 2-aminophenylformamido moiety that facilitates further functionalization. This compound is valued for its stability, high purity, and compatibility with a range of reaction conditions, making it suitable for pharmaceutical and fine chemical applications. The presence of both amine and carbamate functionalities enables versatile derivatization, supporting the synthesis of complex scaffolds with precise control over reactivity.
tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate structure
951950-35-9 structure
Product Name:tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate
CAS No:951950-35-9
MF:C14H21N3O3
MW:279.334843397141
CID:4667020
PubChem ID:17600496
Update Time:2025-05-20

tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[2-[(2-aminobenzoyl)amino]ethyl]carbamate
    • tert-Butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate
    • tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate
    • Inchi: 1S/C14H21N3O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-6-4-5-7-11(10)15/h4-7H,8-9,15H2,1-3H3,(H,16,18)(H,17,19)
    • InChI Key: VRVBLJFONXYXFK-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NCCNC(=O)C1=CC=CC=C1N

tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate Security Information

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tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:951950-35-9)tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate
Order Number:A1068141
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:39
Price ($):500.0
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Additional information on tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate

Introduction to Tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate (CAS No. 951950-35-9) and Its Emerging Applications in Chemical Biology

Tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate, identified by the Chemical Abstracts Service Number (CAS No.) 951950-35-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of carbamates, which are widely recognized for their versatility in pharmaceutical and biochemical applications. The presence of a tert-butyl group and an N-(2-(2-aminophenyl)formamidoethyl) moiety contributes to its distinctive reactivity and potential utility in various synthetic and biological contexts.

The tert-butyl group is a well-known protective group in organic synthesis, often employed to shield reactive sites such as hydroxyl or carboxylic acid groups from unwanted side reactions. Its stability under a wide range of conditions makes it an ideal candidate for modifying the reactivity of molecules without altering their core structure. In contrast, the N-(2-(2-aminophenyl)formamidoethyl) moiety introduces a polar, nitrogen-rich region that can interact with biological targets through hydrogen bonding or ionic interactions. This feature is particularly valuable in drug design, where specific molecular interactions are critical for achieving desired pharmacological effects.

Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in modulating biological pathways. Tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate has been explored as a potential scaffold for developing novel bioactive molecules. Its ability to serve as a versatile building block allows chemists to modify its structure further to tailor its biological activity. For instance, researchers have investigated its derivatives as inhibitors or modulators of enzymes involved in cancer metabolism and inflammation.

One of the most compelling aspects of this compound is its potential application in targeted drug delivery systems. The tert-butyl group can enhance the lipophilicity of the molecule, facilitating its incorporation into lipid-based nanoparticles, while the polar N-(2-(2-aminophenyl)formamidoethyl) part ensures good solubility in aqueous environments. Such characteristics make it an attractive candidate for formulating prodrugs or targeted therapeutics that can selectively accumulate at disease sites, thereby improving treatment efficacy and reducing side effects.

In the realm of computational chemistry, molecular modeling studies have been conducted to understand the binding interactions of Tert-butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate with biological targets. These studies have revealed that the compound can effectively bind to proteins involved in signal transduction and metabolic pathways. For example, preliminary docking simulations suggest that it may interact with kinases and transcription factors, which are key regulators of cellular processes such as proliferation and differentiation. Such insights are invaluable for designing high-affinity ligands with therapeutic potential.

The synthesis of Tert-butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step reactions, including condensation, protection-deprotection strategies, and purification processes. However, recent innovations in synthetic methodologies have streamlined these procedures, making it more feasible to produce this compound on a larger scale. Advances in catalytic techniques have also enabled more efficient transformations, reducing waste and improving yields.

From a regulatory perspective, compounds like Tert-butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate must undergo rigorous testing to ensure safety and efficacy before they can be used in clinical applications. Preclinical studies are essential to evaluate their pharmacokinetic properties, toxicity profiles, and potential therapeutic benefits. Collaborative efforts between chemists, biologists, and clinicians are crucial for translating laboratory findings into viable drug candidates.

The future prospects of Tert-butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate are promising, with ongoing research exploring its role in emerging therapeutic areas such as precision medicine and immunotherapy. As our understanding of complex biological systems grows, so does the demand for innovative molecules like this one that can address unmet medical needs. By leveraging cutting-edge synthetic chemistry and computational biology techniques, scientists are paving the way for new generations of bioactive compounds derived from this versatile scaffold.

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Amadis Chemical Company Limited
(CAS:951950-35-9)tert-Butyl N-{2-(2-aminophenyl)formamidoethyl}carbamate
A1068141
Purity:99%
Quantity:1g
Price ($):500.0
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